molecular formula C21H13BrCl2N2OS B12023952 3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B12023952
M. Wt: 492.2 g/mol
InChI Key: OIRMODGEHMQSBI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-Bromophenyl Group: This can be achieved through a substitution reaction using 4-bromobenzyl chloride.

    Attachment of the 2,4-Dichlorobenzylsulfanyl Group: This step involves the reaction of the quinazolinone intermediate with 2,4-dichlorobenzylthiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the bromophenyl group, potentially altering the compound’s biological activity.

    Substitution: The bromophenyl and dichlorobenzyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Potential therapeutic applications based on its biological activity.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and dichlorobenzyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure with a chlorine substituent instead of bromine.

    3-(4-bromophenyl)-2-[(2,4-difluorobenzyl)sulfanyl]quinazolin-4(3H)-one: Fluorine substituents instead of chlorine.

    3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)oxy]quinazolin-4(3H)-one: Oxygen instead of sulfur in the side chain.

Uniqueness

The unique combination of bromophenyl and dichlorobenzylsulfanyl groups in 3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be explored in scientific research to identify specific applications and mechanisms of action.

Properties

Molecular Formula

C21H13BrCl2N2OS

Molecular Weight

492.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H13BrCl2N2OS/c22-14-6-9-16(10-7-14)26-20(27)17-3-1-2-4-19(17)25-21(26)28-12-13-5-8-15(23)11-18(13)24/h1-11H,12H2

InChI Key

OIRMODGEHMQSBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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